molecular formula C10H18N2O2 B13433137 ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate

ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13433137
M. Wt: 198.26 g/mol
InChI Key: LXLHKOWSARZMFX-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and synthetic versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of substituted 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation. This reaction forms intermediate derivatives, which are then condensed into the desired pyrazolopyridine structure using phosphorus oxychloride (POCl3) in high yields . Another method involves the regioselective synthesis of polysubstituted pyrazolopyridines using a microwave-assisted reaction between 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its milder conditions, higher reaction rates, and the purity of the obtained products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Its structural similarity to purine bases allows it to interfere with nucleic acid synthesis and function, making it a potential inhibitor of DNA or RNA polymerases .

Comparison with Similar Compounds

Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m0/s1

InChI Key

LXLHKOWSARZMFX-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCCN[C@@H]2C1

Canonical SMILES

CCOC(=O)N1CC2CCCNC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.